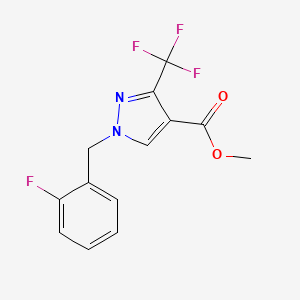

Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a 2-fluorobenzyl group at the N1 position, a trifluoromethyl (CF₃) substituent at C3, and a methyl ester at C2. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the CF₃ group and the lipophilicity imparted by the 2-fluorobenzyl moiety .

Properties

Molecular Formula |

C13H10F4N2O2 |

|---|---|

Molecular Weight |

302.22 g/mol |

IUPAC Name |

methyl 1-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H10F4N2O2/c1-21-12(20)9-7-19(18-11(9)13(15,16)17)6-8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3 |

InChI Key |

MYJUKAYAOFMBDB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-fluorobenzyl bromide with 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can induce apoptosis in cancer cells. For instance, modifications to the carboxylic acid group have shown effectiveness against estrogen-negative breast cancer cells (MDA-MB-231) . The unique structural features of this compound may enhance its binding affinity to biological targets, leading to improved therapeutic outcomes.

Antimicrobial Properties

The compound is being explored for its antimicrobial activity, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Structural modifications have resulted in enhanced potency against various bacterial strains, indicating that derivatives of this compound could serve as promising candidates for new antibiotics .

Interaction Studies

Studies focusing on the interaction of this compound with biological targets utilize techniques such as molecular docking and electrophysiology. These studies are crucial for elucidating the mechanism of action and potential therapeutic applications .

Agrochemical Applications

The unique chemical properties of this compound also position it as a candidate for use in agrochemicals. The fluorinated groups may enhance the lipophilicity and biological activity of the compound, potentially leading to improved efficacy in pest control formulations.

Case Study 1: Anticancer Efficacy

A study investigated the effects of various pyrazole derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against MDA-MB-231 cells, with IC50 values indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested for their ability to inhibit bacterial growth. The results showed that certain modifications led to a decrease in minimum inhibitory concentration (MIC) values against MRSA strains, highlighting the compound's potential as a new antibiotic .

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pyrazole ring may play a crucial role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Core

The following table summarizes key structural analogs and their differences:

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing Groups (C3 Position): The CF₃ group in the target compound enhances metabolic stability and hydrophobic interactions compared to the nitro (NO₂) group in , which may confer higher reactivity but lower stability . The CHF₂ group in offers intermediate electronegativity, balancing reactivity and stability. Phenyl substitution (as in ) introduces aromaticity, altering electronic properties and binding interactions.

Functional Group at C4:

- The methyl ester in the target compound improves lipophilicity and membrane permeability compared to the carboxylic acid in , which is more water-soluble but less bioavailable .

- The aldehyde group in is typically reactive, making it useful as a synthetic intermediate rather than a final bioactive molecule.

N1 Substituent Modifications:

- Halogenation patterns (e.g., 2-fluorobenzyl vs. 2,3-dichlorobenzyl in ) influence steric and electronic effects. Chlorine atoms increase molecular weight and may elevate toxicity risks .

Biological Activity

Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole class, characterized by its unique molecular structure that incorporates both trifluoromethyl and fluorobenzyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antitumor properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 302.22 g/mol

- Key Features : The presence of multiple fluorine atoms enhances chemical stability and reactivity, making it an interesting candidate for pharmaceutical applications.

The biological activity of this compound is largely attributed to its structural features that allow for effective interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance binding affinity, while the carboxylate moiety facilitates hydrogen bonding and ionic interactions, potentially modulating the activity of target proteins.

Antitumor Activity

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit tumor cell proliferation. For example, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including inhibition of key signaling molecules like AKT and mTOR . The unique fluorinated structure may enhance these effects by improving bioavailability and target specificity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals that the presence of electron-withdrawing groups (like trifluoromethyl) significantly influences its biological activity. For example:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl and fluorobenzyl groups | Potential anti-inflammatory and antitumor effects |

| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxamide | Fluorobenzyl group | Moderate NA inhibitory activity |

| 5-(Trifluoromethyl)pyrazole-4-carboxamide | Trifluoromethyl group | Inhibitory activity against various targets |

This table illustrates how different substituents affect the compound's interaction with biological targets, highlighting the importance of specific functional groups in enhancing efficacy .

Study on Neuraminidase Inhibition

A study investigating a series of pyrazole derivatives indicated that compounds with similar structures to this compound exhibited varying degrees of neuraminidase inhibition. Specifically, compounds with strong electron-withdrawing groups showed enhanced inhibitory activity, suggesting that similar modifications could be beneficial for developing effective antiviral agents .

Antitumor Mechanisms

Research has shown that structurally related pyrazoles can induce cell cycle arrest and apoptosis in cancer cells. For instance, a derivative with a trifluoromethyl group was found to significantly reduce glioma cell viability through multiple mechanisms, including activation of necroptosis pathways . This suggests that this compound may also possess similar antitumoral properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.